

2,2-Difluoroethyl p-toluenesulfonate chemical properties

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Compound of Interest

Compound Name: 2,2-Difluoroethyl p-toluenesulfonate

Cat. No.: B159843

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An In-depth Technical Guide to **2,2-Difluoroethyl p-toluenesulfonate**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, is a crucial reagent in modern organic synthesis, particularly within the field of medicinal chemistry. Its significance lies in its ability to act as an efficient electrophilic source for the 2,2-difluoroethyl group. The introduction of this moiety into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of **2,2-Difluoroethyl p-toluenesulfonate**, supported by detailed experimental protocols and safety information.

Core Chemical and Physical Properties

2,2-Difluoroethyl p-toluenesulfonate is a tosylate ester characterized by the presence of a geminal difluoro group on the ethyl chain. Its properties are well-documented, making it a reliable laboratory chemical.[\[1\]](#)

Property	Value	References
CAS Number	135206-84-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₀ F ₂ O ₃ S	[1] [3] [5]
Molecular Weight	236.24 g/mol	[3] [4] [5]
Appearance	Clear liquid or low-melting solid	[4] [6]
Melting Point	30-31°C	[4]
Boiling Point	210.6°C	[5]
Density	1.166 - 1.300 g/cm ³	[5] [6]
Flash Point	78.8°C	[5]

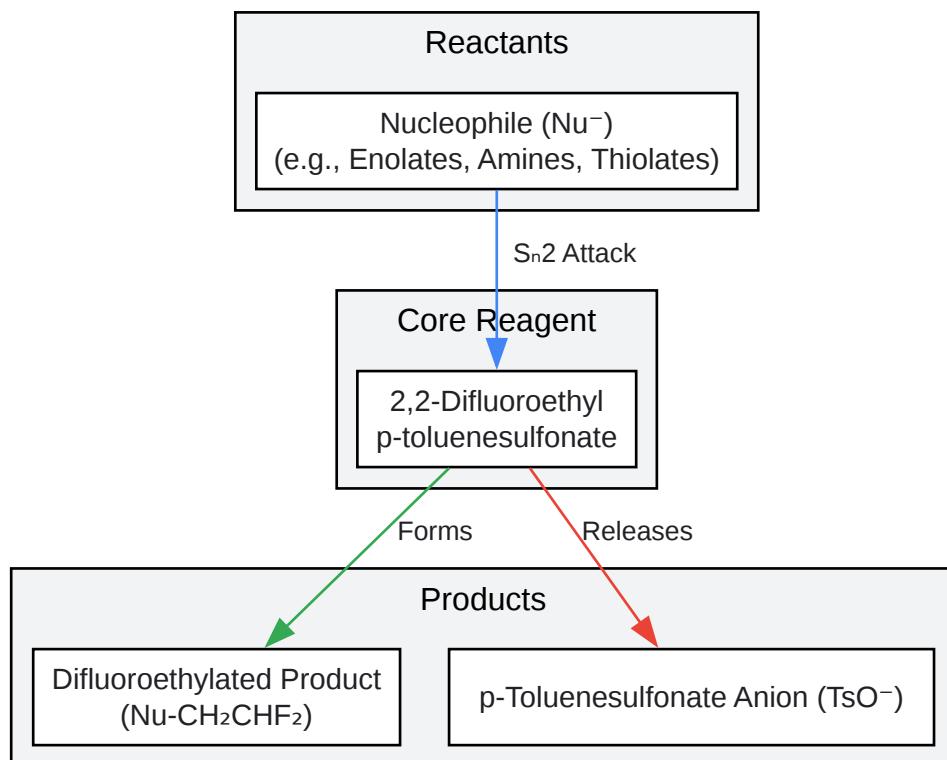
Reactivity, Stability, and Handling

Chemical Stability and Reactivity

The compound is stable under standard laboratory storage and handling conditions.[\[1\]](#) Its primary reactivity stems from the p-toluenesulfonate (tosylate) group, which is an excellent leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack, primarily through an S_N2 mechanism. This reactivity is the basis for its utility as a 2,2-difluoroethylating agent.

The product is incompatible with strong oxidizing agents.[\[1\]](#) Thermal decomposition, particularly during a fire, can generate hazardous products including carbon oxides, hydrogen fluoride, and sulfur oxides.[\[1\]](#)

Reactivity Profile of 2,2-Difluoroethyl p-toluenesulfonate

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Caption: General $S_{n}2$ reactivity pathway for **2,2-Difluoroethyl p-toluenesulfonate**.

Safe Handling and Storage

Proper handling and storage are essential due to the irritant nature of the compound.

Condition	Recommendation	References
Handling	Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.	[1]
Storage	Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use.	[1]
Incompatibilities	Keep away from strong oxidizing agents, heat, sparks, and open flames.	[1][7]

Applications in Drug Discovery and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. **2,2-Difluoroethyl p-toluenesulfonate** serves as a key building block for incorporating the $-\text{CH}_2\text{CHF}_2$ moiety. This group can act as a bioisostere for hydroxyl or thiol groups, or it can be used to block sites of metabolic oxidation.

A notable application is in the synthesis of novel fungicides, where it is used as a reagent to prepare (difluorophenyl)--INVALID-LINK--butanol derivatives.[2] Its utility extends to the synthesis of various pharmaceutical intermediates where the difluoroethyl group is desired.

Experimental Protocols

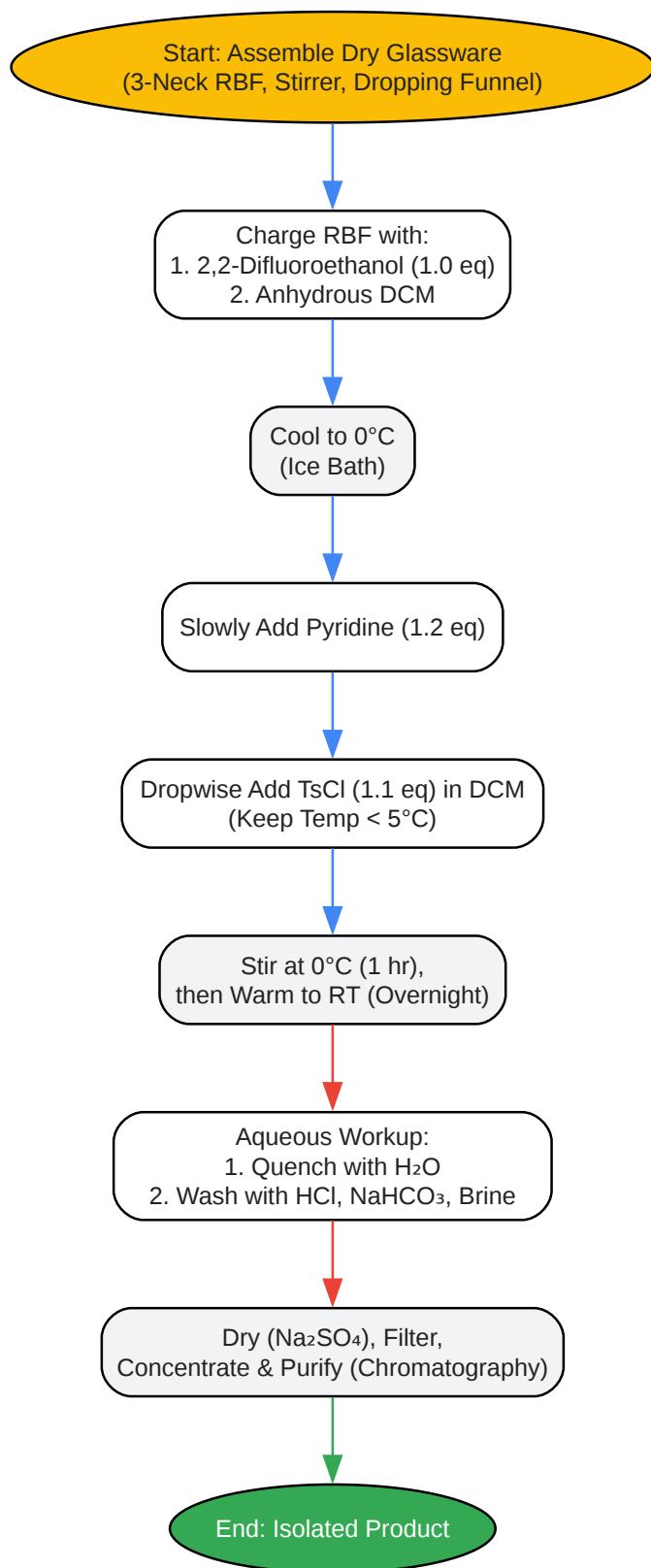
The following sections provide detailed methodologies for the synthesis of **2,2-Difluoroethyl p-toluenesulfonate** and a representative application in C-C bond formation.

Synthesis of 2,2-Difluoroethyl p-toluenesulfonate

This procedure is based on the general method of converting an alcohol to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Methodology:

- **Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,2-difluoroethanol (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- **Cooling:** The flask is cooled to 0°C in an ice bath.
- **Base Addition:** Pyridine (1.2 eq) is added slowly to the stirred solution.
- **TsCl Addition:** A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5°C.
- **Reaction:** The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring overnight.
- **Workup:** The reaction is quenched by the slow addition of cold water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

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Caption: Experimental workflow for the synthesis of **2,2-Difluoroethyl p-toluenesulfonate**.

Representative Reaction: Difluoroethylation of a Nucleophile

This protocol illustrates the use of the title compound to introduce the 2,2-difluoroethyl group onto a carbon nucleophile, based on analogous reactions.[\[8\]](#)

Methodology:

- **Setup:** A dry round-bottom flask is charged with a suitable base such as sodium hydride (1.1 eq) and an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.
- **Nucleophile Formation:** Diethyl malonate (1.0 eq) is added dropwise to the stirred suspension at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
- **Electrophile Addition:** A solution of **2,2-Difluoroethyl p-toluenesulfonate** (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at 0°C.
- **Reaction:** The reaction is allowed to warm to room temperature and then heated to reflux for several hours, with progress monitored by TLC or GC-MS.
- **Workup:** After cooling, the reaction is carefully quenched with saturated ammonium chloride solution. The mixture is extracted with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by distillation or column chromatography to yield the difluoroethylated malonic ester.

Spectroscopic and Analytical Data

While a dedicated public database entry for all spectra was not found, the expected spectral characteristics can be reliably predicted based on the structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Technique	Expected Characteristics
¹ H NMR	~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~6.1 ppm (tt, 1H): Methine proton (-CHF ₂), split by two fluorine atoms and two methylene protons. ~4.4 ppm (td, 2H): Methylene protons adjacent to the oxygen (-OCH ₂ -), split by the adjacent methine proton and two fluorine atoms. ~2.5 ppm (s, 3H): Methyl protons on the toluene ring.
¹³ C NMR	Signals for 4 distinct aromatic carbons, one methyl carbon (~21 ppm), and two aliphatic carbons. The -CHF ₂ carbon will appear as a triplet due to one-bond C-F coupling. The -OCH ₂ - carbon will appear as a triplet due to two-bond C-F coupling.
¹⁹ F NMR	A single signal, appearing as a triplet due to coupling with the adjacent methylene (-OCH ₂ -) protons.
IR (Infrared)	~1360 & 1175 cm ⁻¹ : Strong asymmetric and symmetric S=O stretching vibrations. ~1100-1000 cm ⁻¹ : Strong C-F stretching vibrations. ~1600 & 1495 cm ⁻¹ : C=C stretching vibrations of the aromatic ring. ~950 cm ⁻¹ : S-O-C stretching vibration.
MS (Mass Spec)	M ⁺ : 236.03. Key Fragments: m/z 171 ([M-CHF ₂ CH ₂] ⁺), 155 ([M-OCH ₂ CHF ₂] ⁺ , tosyl group), 91 (tropylium ion).

Safety Profile

The compound is classified as an irritant. Adherence to safety protocols is mandatory.

Hazard Classification

Hazard Statement	Classification	Code
Skin Corrosion/Irritation	Category 2	H315
Serious Eye Damage/Irritation	Category 2A	H319
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory Irritation)	H335

Reference for all hazard data:[\[1\]](#)

First-Aid Measures

Exposure Route	First-Aid Procedure
Inhalation	Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.
Skin Contact	Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion	Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Reference for all first-aid measures:[\[1\]](#)

Conclusion

2,2-Difluoroethyl p-toluenesulfonate is a valuable and versatile reagent for the introduction of the 2,2-difluoroethyl moiety into organic molecules. Its well-defined chemical properties, predictable reactivity, and established synthetic utility make it an important tool for researchers in drug discovery and materials science. Proper handling and adherence to safety guidelines are paramount when working with this compound.

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